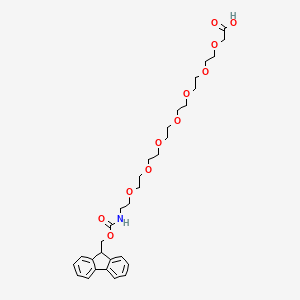

Fmoc-peg7-CH2cooh

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fmoc-peg7-CH2cooh: is a compound that consists of a fluorenylmethyloxycarbonyl (Fmoc) group, a polyethylene glycol (PEG) spacer with seven ethylene glycol units, and a terminal carboxylic acid group. This compound is widely used in organic synthesis, particularly in the field of peptide synthesis, due to its ability to increase solubility in aqueous media and its versatility in forming stable amide bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-peg7-CH2cooh typically involves the reaction of fluorenylmethyloxycarbonyl chloride with a polyethylene glycol derivative that has a terminal hydroxyl group. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The resulting intermediate is then reacted with a carboxylic acid derivative to introduce the terminal carboxylic acid group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is typically purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions:

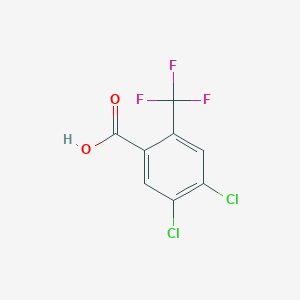

Oxidation: Fmoc-peg7-CH2cooh can undergo oxidation reactions, particularly at the terminal carboxylic acid group, to form corresponding carboxylate anions.

Reduction: The compound can be reduced to form alcohol derivatives, although this is less common.

Substitution: The Fmoc group can be removed under basic conditions, such as with piperidine, to yield a free amine.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride can be employed.

Substitution: Piperidine is commonly used for deprotecting the Fmoc group.

Major Products:

Oxidation: Carboxylate anions.

Reduction: Alcohol derivatives.

Substitution: Free amine and subsequent amide bond formation products.

Scientific Research Applications

Chemistry: Fmoc-peg7-CH2cooh is extensively used in solid-phase peptide synthesis (SPPS) as a linker molecule. The Fmoc group serves as a protecting group for amines, allowing for stepwise peptide chain elongation .

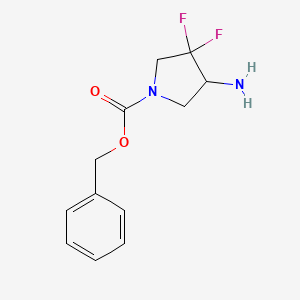

Biology and Medicine: In biological and medical research, this compound is used to create bioconjugates and drug delivery systems. The PEG spacer enhances the solubility and biocompatibility of the conjugates, making them suitable for therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of hydrogels and other polymeric materials. These materials have applications in tissue engineering, drug delivery, and as scaffolds for cell culture .

Mechanism of Action

The mechanism of action of Fmoc-peg7-CH2cooh primarily involves its role as a linker and protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process and can be selectively removed under basic conditions. The PEG spacer provides flexibility and solubility, while the terminal carboxylic acid group allows for further functionalization and conjugation .

Comparison with Similar Compounds

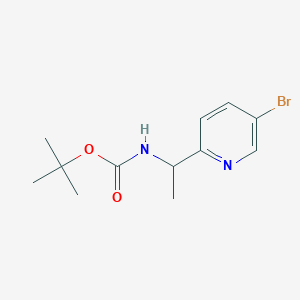

Fmoc-NH-PEG2-CH2COOH: This compound has a shorter PEG spacer with only two ethylene glycol units, making it less flexible and less soluble in aqueous media compared to Fmoc-peg7-CH2cooh.

Fmoc-NH-PEG4-CH2COOH: This compound has a PEG spacer with four ethylene glycol units, offering intermediate flexibility and solubility.

Fmoc-NH-PEG5-CH2COOH: This compound has a PEG spacer with five ethylene glycol units, providing a balance between flexibility and solubility.

Uniqueness of this compound: this compound stands out due to its longer PEG spacer, which provides enhanced solubility and flexibility. This makes it particularly useful in applications where high solubility and biocompatibility are required, such as in drug delivery systems and bioconjugation .

Properties

Molecular Formula |

C31H43NO11 |

|---|---|

Molecular Weight |

605.7 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

InChI |

InChI=1S/C31H43NO11/c33-30(34)24-42-22-21-41-20-19-40-18-17-39-16-15-38-14-13-37-12-11-36-10-9-32-31(35)43-23-29-27-7-3-1-5-25(27)26-6-2-4-8-28(26)29/h1-8,29H,9-24H2,(H,32,35)(H,33,34) |

InChI Key |

KHCPJBPPFACKPC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,11,14,15-Tetrahydroxy-1-methyl-8,10,12-trioxo-19-oxapentacyclo[13.3.1.02,7.09,18.011,16]nonadeca-2(7),3,5,13-tetraene-13-carboxamide](/img/structure/B12097470.png)

![1-[1-(Aminomethyl)-3-ethylcyclopentyl]ethan-1-ol](/img/structure/B12097489.png)

![(10Z)-3,17-dihydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),10,14(18),15-heptaen-9-one](/img/structure/B12097498.png)

![4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12097499.png)

![1-([4-((2S)Pyrrolidin-2-YL)phenyl]sulfonyl)-4-chlorobenzene](/img/structure/B12097532.png)